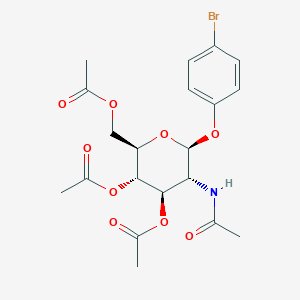

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

説明

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound widely used in the biomedical industry for the synthesis of various drugs targeting specific diseases. It is known for its complex structure and significant applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group. This process yields triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate. Subsequent treatment with decan-1-ol and aqueous iodine affords triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in public literature. it is generally produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like hydrogen gas. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted compounds.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of acetylated glucosamines exhibit significant anticancer properties. The compound's ability to modify glycosaminoglycans can influence tumor growth and metastasis. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation in vitro and in vivo models.

Case Study : A study conducted on breast cancer cell lines showed that derivatives of glucosamine effectively reduced cell viability and induced apoptosis through the modulation of signaling pathways related to cell survival and death .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. Its structure allows it to interact with bacterial membranes and inhibit their growth.

Case Study : A comparative study on several glucosamine derivatives indicated that modifications such as bromination significantly enhanced the antimicrobial efficacy against resistant strains of bacteria .

Biochemical Applications

1. Enzyme Inhibition

The compound serves as a substrate or inhibitor for specific glycosyltransferases and glycosidases, which are essential for carbohydrate metabolism.

Case Study : Research has highlighted the potential of this compound as an inhibitor of certain glycosidases involved in carbohydrate digestion, which could lead to therapeutic strategies for metabolic disorders .

2. Glycoconjugate Synthesis

Due to its structural features, this compound can be utilized as a building block in the synthesis of complex glycoconjugates for vaccine development or targeted drug delivery systems.

Material Science Applications

1. Polymer Chemistry

The acetylated glucosamine derivatives can be incorporated into polymer matrices to create biocompatible materials for medical applications such as tissue engineering.

Case Study : Research has shown that incorporating modified glucosamines into poly(lactic-co-glycolic acid) (PLGA) scaffolds enhances cell adhesion and proliferation, demonstrating its utility in regenerative medicine .

作用機序

The mechanism of action of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biochemical processes.

類似化合物との比較

Similar Compounds

Some compounds similar to 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside include:

- 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide

- Triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate

Uniqueness

What sets this compound apart from similar compounds is its specific bromophenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized drugs and biochemical studies.

生物活性

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS Number: 38229-74-2) is a glycoside derivative with potential biological activities. This compound belongs to a class of acetylated derivatives of glucopyranosides, which have been studied for their various pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is CHBrN O, with a molecular weight of 502.31 g/mol. The predicted boiling point is approximately 620.8 °C and the density is around 1.46 g/cm³ .

Antimicrobial Activity

Recent studies have indicated that glycosides can exhibit antimicrobial properties. For instance, structure-activity relationship (SAR) studies on similar compounds have shown that modifications in the sugar moiety can significantly affect their antibacterial efficacy. In vitro tests demonstrated that derivatives with specific substitutions on the aromatic ring exhibited enhanced activity against various bacterial strains .

Anticancer Properties

Research has also focused on the anticancer potential of glycosides. A study evaluating various phenolic compounds found that certain structural features in glucopyranoside derivatives correlate with increased antiproliferative activity against cancer cell lines. For example, modifications in the acetyl groups and the bromophenyl moiety were shown to influence cytotoxicity in human liver cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of glycosides. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Structure | Biological Activity | Key Modifications |

|---|---|---|

| Luteolin | High ACE inhibitory activity | Hydroxylation at specific positions |

| Indoloquinoline analogs | Anti-MRSA activity | Presence of indole and quinoline rings |

| Phenolic acids | DPPH scavenging activity | Substitutions on aromatic rings |

These findings suggest that specific modifications in the molecular structure can enhance biological activities such as antimicrobial and anticancer effects.

Case Studies

- Antibacterial Activity : A study involving a series of glucopyranoside derivatives demonstrated that those with bromine substitutions showed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups was crucial for enhancing antibacterial properties .

- Anticancer Screening : Another investigation into various acetylated glucopyranosides revealed that compounds similar to this compound exhibited notable cytotoxic effects on human cancer cell lines, particularly when structural modifications were made to increase lipophilicity .

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFVABHSGIIDPA-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577017 | |

| Record name | 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38229-74-2 | |

| Record name | 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。